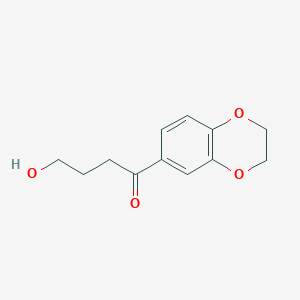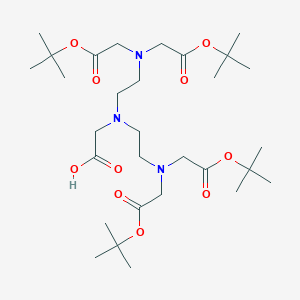
2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid is a complex organic compound with a molecular formula of C12H21NO7. It is characterized by the presence of multiple tert-butoxy and oxoethyl groups, which contribute to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects .
Mode of Action
It is known to be a bifunctional chelating agent . Chelating agents have the ability to bind to metal ions, which can alter the function of certain proteins and enzymes that rely on these ions for their activity .
Biochemical Pathways
As a bifunctional chelating agent, it could potentially influence a variety of biochemical pathways that involve metal ions .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the presence of functional groups .
Result of Action
As a bifunctional chelating agent, it could potentially alter the function of proteins and enzymes that rely on metal ions, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of DTPA-TETRA T-BUTYL ESTER (B-365) can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds or ions in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and catalysts to achieve chemoselective mono-N-Boc protection . The process may involve multiple steps of protection, deprotection, and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can be used to modify the oxo groups, potentially converting them into hydroxyl groups.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds.
Applications De Recherche Scientifique
2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bis(tert-butoxycarbonyl)amino)oxyacetic acid: This compound shares similar protective groups and functional groups but differs in its overall structure and reactivity.
2-(tert-Butoxycarbonylamino)oxyacetic acid: Another related compound with similar protective groups but a simpler structure.
Uniqueness
2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid is unique due to its multiple tert-butoxy and oxoethyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-32(19-24(37)41-28(4,5)6)15-13-31(17-22(34)35)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXKQZNUYOPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
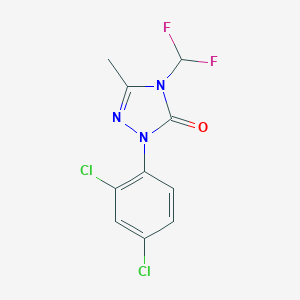
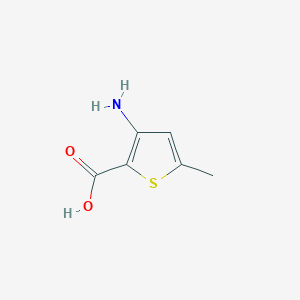
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
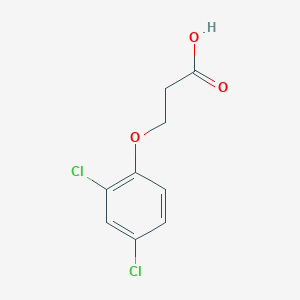
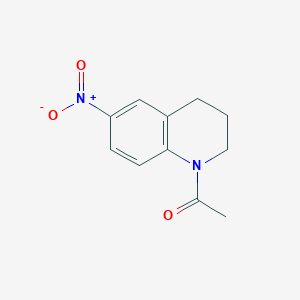
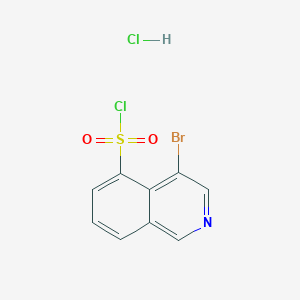
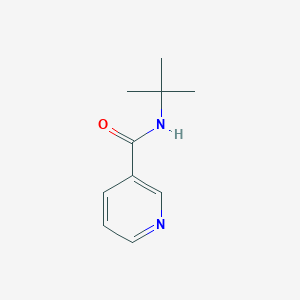
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
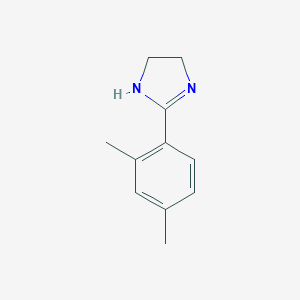
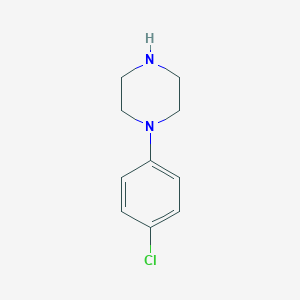

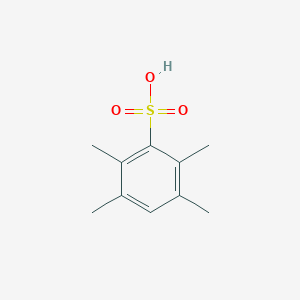
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)
